(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: is a chiral cyclohexanol derivative featuring a tert-butylamino group at the second position
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (1S,2S)-cyclohexan-1,2-diol, the tert-butylamino group can be introduced through a series of reactions involving protection, functional group interconversion, and deprotection steps.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry during the formation of the tert-butylamino group.
Industrial Production Methods:
Batch Process: Large-scale synthesis often involves a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions.
Continuous Flow Process: For more efficient production, continuous flow reactors can be employed, allowing for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: undergoes various types of reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The tert-butylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Cyclohexanone, cyclohexanoic acid.
Reduction Products: Cyclohexylamine, cyclohexanol.
Substitution Products: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The tert-butylamino group interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclohexanol, cyclohexanone, cyclohexylamine.
Uniqueness: The presence of the tert-butylamino group provides unique steric and electronic properties, influencing its reactivity and biological activity.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential therapeutic applications and role in organic synthesis continue to drive interest and innovation in the field.
Properties
IUPAC Name |
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)11-8-6-4-5-7-9(8)12/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRPBBGMVDMDN-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@H]1CCCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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